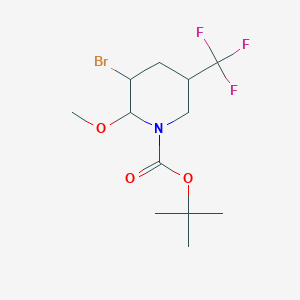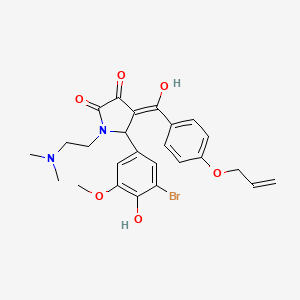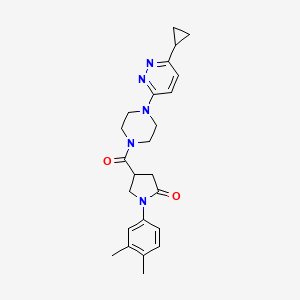
1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their role in the synthesis of compounds with potential therapeutic applications. The presence of a fluoropyrimidinyl group suggests that the compound could have interesting interactions with biological targets, possibly through hydrogen bonding or halogen interactions.
Synthesis Analysis
The synthesis of piperazine derivatives is often achieved through efficient and straightforward processes. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole involves a simple process characterized by spectral analysis . Similarly, novel piperazine derivatives can be synthesized using a four-component cyclo condensation, as seen in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which also involves spectral characterization . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of a bioactive heterocycle was confirmed by X-ray diffraction studies, which revealed the conformation of the piperidine and morpholine rings and the planar conformation of the benzisoxazole ring . These techniques could be employed to analyze the molecular structure of "this compound" to understand its conformation and potential biological interactions.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, often facilitated by catalysts. A new piperazine-based dicationic Bronsted acidic ionic salt has been introduced as an efficient and reusable catalyst for the synthesis of pyrimidine derivatives . This catalyst could potentially be used to promote reactions involving "this compound", enhancing the synthesis process or modifying the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are crucial for their biological activity and pharmacokinetic profile. The introduction of fluorine atoms, as seen in the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, can significantly alter these properties, such as increasing the lipophilicity or altering the metabolic stability of the compound . The specific physical and chemical properties of "this compound" would need to be characterized to fully understand its potential as a therapeutic agent.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withPoly (ADP-ribose) polymerase (PARP) , an enzyme involved in various cellular functions such as DNA repair, recombination, and gene transcription .
Mode of Action
It’s known that similar compounds inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair, recombination, and gene transcription, given its potential interaction with PARP . PARP plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Pharmacokinetics
Similar compounds were dissolved in dmso and cells were treated in a dose-dependent manner for 72 h , suggesting potential bioavailability.
Result of Action
Similar compounds have been found to enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity , suggesting potential anti-cancer effects.
Action Environment
The storage temperature for similar compounds is typically room temperature , suggesting that the compound may be stable under normal environmental conditions.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4O/c1-8(16)14-2-4-15(5-3-14)10-12-6-9(11)7-13-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFHGTYBMXDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)

![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)

![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)
![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)